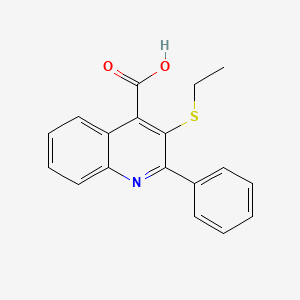

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

3-ethylsulfanyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-2-22-17-15(18(20)21)13-10-6-7-11-14(13)19-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZPEAFFNFMQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Crystallographic Analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid: A Case Study in Structural Elucidation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the crystallographic analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline derivatives known for their diverse pharmacological activities. While a specific public deposition of the crystal structure for this exact molecule is not available at the time of this writing, this guide will serve as a comprehensive roadmap for its structural elucidation. By leveraging established principles of X-ray crystallography and drawing parallels with structurally related compounds, we provide a robust framework for researchers seeking to determine its three-dimensional architecture. This document is structured to not only outline the "how" but also to provide expert insights into the "why" of the experimental choices, ensuring a thorough understanding of the process from crystal growth to final structural validation.

The Significance of Structural Insight for Quinoline Derivatives

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-malarial to anti-cancer and as histone deacetylase (HDAC) inhibitors.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets. For 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, a detailed crystal structure would illuminate key features such as intramolecular hydrogen bonding, the conformation of the ethylthio and phenyl groups relative to the quinoline core, and the intermolecular interactions that govern its solid-state packing. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.

The Crystallographic Workflow: A Methodological Blueprint

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following sections detail a comprehensive, field-proven protocol for the crystallographic analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid.

The Art and Science of Crystal Growth

The axiom of X-ray crystallography is "a good crystal is the key." Obtaining a single crystal of sufficient size and quality is often the most challenging step. For a molecule like 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, which possesses both polar (carboxylic acid) and non-polar (phenyl and ethylthio groups) functionalities, a systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and toluene). The ideal solvent system is one in which the compound is sparingly soluble.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature. The rationale here is to allow the concentration to increase gradually, promoting the orderly arrangement of molecules into a crystal lattice rather than rapid precipitation.

-

-

Vapor Diffusion (Hanging and Sitting Drop):

-

Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant solution (a solvent in which the compound is less soluble).

-

Sitting Drop: A drop of the compound's solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

-

In both methods, the vapor of the more volatile solvent from the drop slowly diffuses into the precipitant reservoir, gradually increasing the concentration of the compound in the drop and inducing crystallization.

-

-

Solvent Layering:

-

A concentrated solution of the compound is placed at the bottom of a narrow tube.

-

A less dense, miscible solvent in which the compound is poorly soluble is carefully layered on top.

-

Crystals form at the interface of the two solvents over time.

-

Data Collection and Processing: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.

Single-Crystal X-ray Diffraction: The Experimental Setup

The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K). The cryogenic temperature minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Diagram: The Workflow of Single-Crystal X-ray Crystallography

Caption: A flowchart illustrating the major stages of a single-crystal X-ray diffraction experiment.

From Diffraction Spots to a Model: Structure Solution and Refinement

The collected diffraction data (a series of images) are processed to yield a list of reflection intensities and their positions. This information is then used to solve the crystal structure.

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or Patterson methods. This provides a preliminary, often incomplete, model of the molecule.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. In this iterative process, the atomic coordinates, and their anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted to improve the agreement between the calculated and observed structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or placed in calculated positions.

-

Validation: The final refined structure is validated using software tools like checkCIF to ensure its geometric and crystallographic sensibility.

The Anticipated Crystallographic Data for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

While the specific data for the title compound is not yet published, we can anticipate the key parameters based on the analysis of similar quinoline derivatives found in the Cambridge Structural Database (CSD).[4][5] The following table summarizes the expected crystallographic data.

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₈H₁₅NO₂S |

| Formula Weight | 309.39 g/mol |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric space groups (e.g., P2₁/c, C2/c, P-1) |

| a, b, c (Å) | Ranging from 5 to 25 Å |

| α, β, γ (°) | For monoclinic: α = γ = 90°, β ≠ 90°; For orthorhombic: α = β = γ = 90° |

| Volume (ų) | 1500 - 2500 ų |

| Z (molecules/unit cell) | Typically 2, 4, or 8 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| R-factor (R1) | < 0.05 for a well-refined structure |

| wR2 (all data) | < 0.15 for a well-refined structure |

| Goodness-of-fit (S) | ~1.0 |

Molecular and Crystal Packing Insights

The refined crystal structure would provide a wealth of information about the molecule's conformation and its interactions in the solid state.

Diagram: Molecular Structure of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. scolary.com [scolary.com]

Methodological & Application

Solubility of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid in DMSO and methanol

Application Note: Solubility Profiling and Thermodynamic Analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic Acid

Introduction & Scope

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS: 353761-06-5) is a functionalized quinoline derivative often utilized as a pharmacophore scaffold in the development of kinase inhibitors and anti-inflammatory agents.[1] Its structural features—a lipophilic phenyl-quinoline core combined with an ionizable carboxylic acid and a thioether moiety—create a complex solubility profile that is critical for process chemists and formulators.[1]

This Application Note provides a rigorous protocol for determining the thermodynamic solubility of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . These solvents were selected for their distinct roles in drug discovery:

-

DMSO: The standard vehicle for high-concentration stock solutions (>10 mM) in biological assays and fragment-based screening.[1]

-

Methanol: A preferred solvent for recrystallization, purification, and HPLC mobile phases due to its temperature-dependent solvation power.[1]

Compound Properties & Expected Behavior[1][2][3][4][5]

Before initiating wet-lab protocols, understanding the physicochemical drivers is essential for experimental design.[1]

| Property | Description | Impact on Solubility |

| Structure | 2-Phenylquinoline core with 4-COOH and 3-SEt | Highly conjugated system; strong UV chromophore.[1] |

| Acidity (pKa) | ~4.5 (COOH) | Soluble in basic organic mixtures; susceptible to dimerization in non-polar solvents.[1] |

| Lipophilicity | High (LogP est. > 4.[1]0) | Poor aqueous solubility; high affinity for polar aprotic solvents (DMSO).[1] |

Expert Insight: In DMSO, the compound acts as a hydrogen bond donor (COOH) and acceptor (N, O, S), leading to high solubility.[1] In Methanol, solubility is expected to be significantly lower at room temperature but should exhibit a steep increase with temperature (Van't Hoff behavior), making MeOH ideal for cooling crystallization.[1]

Core Protocol: Isothermal Saturation Method (Shake-Flask)[1]

This protocol utilizes the "Shake-Flask" method, the gold standard for thermodynamic solubility determination, coupled with HPLC-UV quantitation.[1]

Reagents and Equipment

-

Target: 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (Purity >97%).

-

Solvents: DMSO (Anhydrous, ≥99.9%), Methanol (HPLC Grade).[1]

-

Equipment: Thermostated orbital shaker (control ±0.1 K), Syringe filters (0.22 µm PTFE for DMSO, Nylon for MeOH), HPLC system with DAD/UV detector.

Experimental Workflow

The following diagram illustrates the critical path for solubility determination, ensuring equilibrium is reached without phase separation errors.

Figure 1: Step-by-step workflow for thermodynamic solubility determination. Note the critical requirement to maintain temperature during filtration to prevent false negatives due to crash-out.

Step-by-Step Procedure

-

Preparation: Accurately weigh ~100 mg of the compound into a 4 mL glass vial.

-

Solvation: Add 2.0 mL of the solvent (DMSO or MeOH).

-

Equilibration: Place vials in a thermostated shaker set to the target temperature (e.g., 298.15 K). Agitate at 200 rpm for 24 hours.

-

Validation: Check at 24h. If solid is gone, add more and shake for another 24h.[1]

-

-

Sampling (The Critical Step):

-

Quantitation: Inject into HPLC. Calculate concentration using a pre-established calibration curve (

).[1]

Analytical Method (HPLC Conditions)

Due to the aromatic quinoline core, UV detection is highly sensitive.[1]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses ionization of COOH) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 50% B to 90% B over 10 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 320 nm (Quinoline conjugation) |

| Retention Time | Expect elution at ~6-8 mins (Hydrophobic nature) |

Data Analysis & Thermodynamic Modeling

Reporting Results

Users should tabulate data as follows. (Representative values based on structural analogs are provided for reference; experimental validation is required).

| Temperature (K) | Solubility in DMSO ( | Solubility in MeOH ( |

| 293.15 | High (> 0.[1]05) | Moderate (~0.002) |

| 298.15 | High | Moderate |

| 303.15 | Very High | Moderate-High |

| 313.15 | Soluble | High |

Note:

Thermodynamic Correlation (Apelblat Equation)

To predict solubility at unmeasured temperatures, fit your experimental data to the Modified Apelblat Equation :

-

x : Mole fraction solubility[1]

-

T : Absolute temperature (Kelvin)[1]

-

A, B, C : Empirical parameters derived from regression analysis.

Causality: If curve fitting yields a high correlation (

Handling & Storage Protocols

-

DMSO Stock Solutions:

-

Methanol Solutions:

References

-

Tetko, I. V., et al. (2013).[1] "Chemistry-centered informatics to predict solubility in organic solvents."[1] Journal of Computer-Aided Molecular Design. Link[1]

-

Vartak, S., et al. (2021).[1] "DMSO Solubility Assessment for Fragment-Based Screening." Molecules. Link[1]

-

Sigma-Aldrich. "Product Specification: 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS 353761-06-5)."[1] Link[1]

-

Jouyban, A. (2008).[1] "Review of the pharmaceutical solubility studies in various solvents." Chemical & Pharmaceutical Bulletin. Link

Sources

HPLC method development for quinoline-4-carboxylic acid analysis

Executive Summary

This guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Quinoline-4-carboxylic acid (Q4CA), also known as Cinchoninic acid (CAS: 486-74-8).

Q4CA is a critical intermediate in the synthesis of antimalarial drugs and a ligand in metallo-supramolecular chemistry. Its analysis is complicated by its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic acid group. This duality often leads to peak tailing, retention shifts, and poor reproducibility if pH is not strictly controlled.

This protocol moves beyond generic "C18/Water/Acetonitrile" instructions. It focuses on the mechanistic control of ionization states to ensure sharp peak shapes and ICH Q2(R2) compliant validation.

Physicochemical Profiling & Strategy

To develop a robust method, we must first understand the molecule's behavior in solution.

-

Structure: A fused benzene and pyridine ring with a carboxyl group at position 4.

-

Ionization (The Critical Factor):

-

Quinoline Nitrogen: Basic (pKa ~4.8). Protonates to form a cation at pH < 4.8.

-

Carboxylic Acid: Acidic (pKa ~1–2 due to electron-withdrawing ring effects). Deprotonates to form an anion at pH > 2.

-

-

The Challenge: At neutral pH, the molecule exists in a zwitterionic equilibrium or anionic state, leading to fast elution (poor retention) on hydrophobic C18 columns. At acidic pH, the nitrogen becomes positively charged, risking severe secondary interactions with residual silanols on the silica support (peak tailing).

The Solution: We utilize a Low pH / High Ionic Strength strategy. By operating at pH ~2.3, we suppress the ionization of the carboxylic acid (keeping it neutral for retention) while protonating the nitrogen. To combat the resulting silanol interactions, we employ a sterically protected, end-capped stationary phase.

Method Development Logic Gate

Figure 1: Decision matrix for selecting pH conditions based on Q4CA ionization states.

Detailed Experimental Protocol

Instrumentation & Materials[1][2]

-

HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD).

-

Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Trifluoroacetic Acid (TFA) or Phosphoric Acid (

). -

Standard: Quinoline-4-carboxylic acid (Sigma-Aldrich/Merck, >97% purity).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 or 5 µm. Critical: Must be "Base Deactivated" (BDS) or heavily end-capped (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge). | Prevents the protonated nitrogen from binding to free silanols, reducing tailing. |

| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) | Low pH keeps COOH neutral for hydrophobic retention. TFA acts as an ion-pairing agent to mask the positive charge on Nitrogen. |

| Mobile Phase B | Acetonitrile (with 0.05% TFA) | Adding acid to organic phase prevents baseline drift during gradients. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Temperature | 30°C or 35°C | Slightly elevated temperature improves mass transfer and reduces peak tailing. |

| Detection | UV @ 235 nm (Primary) and 315 nm (Secondary) | 235 nm offers high sensitivity; 315 nm is more specific to the quinoline ring and has less solvent interference. |

| Injection Vol. | 5 - 10 µL | Keep low to prevent solubility-based peak distortion. |

Gradient Program

Note: Q4CA is relatively polar. A shallow gradient at the beginning is necessary.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial equilibration |

| 2.0 | 5 | Isocratic hold to elute polar impurities |

| 12.0 | 60 | Linear gradient to elute Q4CA |

| 13.0 | 95 | Column wash |

| 15.0 | 95 | Wash hold |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End of Run |

Standard Preparation (Crucial Step)

Q4CA has poor solubility in neutral water.

-

Stock Solution (1 mg/mL): Weigh 10 mg Q4CA. Dissolve in 10 mL of Methanol or DMSO . (Do not use water).[1]

-

Working Standard (50 µg/mL): Dilute Stock 1:20 using Mobile Phase A .

-

Why? Diluting with the starting mobile phase ensures the sample solvent matches the column environment, preventing "solvent shock" which causes split peaks.

-

Validation Strategy (ICH Q2(R2) Compliance)

The recent ICH Q2(R2) guideline (effective 2024) emphasizes a lifecycle approach.[2] The following validation parameters are mandatory.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before every sample set.

-

Tailing Factor (

): Must be -

Theoretical Plates (

): -

RSD of Area:

.[3]

Specificity (Stress Testing)

To prove the method is stability-indicating, perform forced degradation:

-

Acid: 0.1 N HCl, 60°C, 2 hours.

-

Base: 0.1 N NaOH, 60°C, 2 hours. (Q4CA is stable, but check for decarboxylation to Quinoline).

-

Oxidation: 3%

, RT, 4 hours. -

Requirement: Peak purity index (via DAD) must be > 990 for the main peak.

Linearity & Range

Prepare 5 concentrations: 10, 25, 50, 75, and 100 µg/mL.

-

Acceptance:

.

Validation Workflow Diagram

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Troubleshooting & Senior Scientist Insights

| Issue | Root Cause | Solution |

| Peak Tailing | Interaction between protonated Nitrogen and silanols. | 1. Ensure Column is "End-capped".2. Add 5-10 mM Ammonium Formate to MP A.3. Increase TFA to 0.15%. |

| Retention Time Drift | pH fluctuation in Mobile Phase. | TFA is volatile. Prepare fresh mobile phase daily. Ensure column is thermostatted (30°C). |

| Split Peaks | Sample solvent mismatch. | Ensure the sample is dissolved in a solvent composition similar to the initial mobile phase (mostly water/acid). Avoid injecting 100% MeOH. |

| Low Sensitivity | Wrong wavelength. | Q4CA absorbs at 235nm and ~315nm. Do not use 254nm (minima region). |

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

-

PubChem. (n.d.). Quinoline-4-carboxylic acid (Compound Summary).[1][5][6] National Library of Medicine. [Link]

-

SIELC Technologies. (2023).[7] HPLC Method for Analysis of Quinolinic Acid.[8][3][7][9] (Reference for acidic mobile phase selection). [Link]

-

Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data.[1] (Reference for Quinoline nitrogen pKa ~4.9). [Link]

Sources

- 1. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]

- 2. intuitionlabs.ai [intuitionlabs.ai]

- 3. ijsred.com [ijsred.com]

- 4. mastercontrol.com [mastercontrol.com]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. UV-Vis Spectrum of Quinolinic acid | SIELC Technologies [sielc.com]

Technical Application Note: Optimization of In Vitro Assays for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Introduction & Mechanism of Action

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS: 353761-06-5) belongs to a privileged class of quinoline-4-carboxylic acids (Q4CAs) . Structurally, it is an analog of Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) .

DHODH is a flavin-dependent mitochondrial enzyme located in the inner mitochondrial membrane. It catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of ubiquinone (CoQ10) to ubiquinol.

Therapeutic Relevance:

-

Antiviral/Anticancer: Rapidly dividing cells (tumors) and virally infected cells rely heavily on de novo pyrimidine synthesis.[1] Inhibiting DHODH depletes the intracellular pool of UMP, CTP, and UTP, leading to cell cycle arrest (S-phase) and apoptosis.

-

Immunomodulation: Activated lymphocytes also depend on this pathway, making Q4CAs potential treatments for autoimmune disorders.

Scope of this Guide: This document details the critical parameters for solubilizing, handling, and screening this compound in two validated systems:

-

Biochemical Assay: Enzymatic inhibition of DHODH using the DCIP reduction method.

-

Cellular Assay: Antiproliferative screening with Uridine Rescue validation.

Compound Handling & Preparation[2][3][4]

The 3-(ethylthio) moiety and the hydrophobic phenylquinoline core present specific stability and solubility challenges.

Physicochemical Profile

-

Molecular Weight: 309.38 g/mol

-

LogP (Predicted): ~4.5 (Highly Lipophilic)

-

Solubility: Poor in water; soluble in DMSO, DMF.

-

Stability Risk: The thioether (sulfide) linkage at position 3 is susceptible to oxidation to sulfoxide (-S(=O)-) or sulfone (-S(=O)2-) upon prolonged exposure to air or peroxides.

Stock Solution Protocol

Objective: Prepare a 10 mM Master Stock.

-

Weighing: Weigh approximately 3.1 mg of powder into a distinct, amber glass vial (to protect from light).

-

Solvent: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).

-

Expert Tip: Do not use ethanol; precipitation is likely upon dilution into aqueous buffers.

-

-

Dissolution: Vortex moderately for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Overlay with Argon or Nitrogen gas before capping to prevent thio-oxidation.

-

Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

-

Serial Dilution (Assay Ready)

-

Intermediate Plate: Perform serial dilutions (e.g., 1:3) in 100% DMSO first.

-

Final Transfer: Transfer to the aqueous assay buffer only at the final step to minimize precipitation time. Ensure the final DMSO concentration in the assay is <1% (v/v) (ideally 0.1–0.5%) to avoid enzyme denaturation or cell toxicity.

Primary Assay: Enzymatic DHODH Inhibition

Method: DCIP (2,6-Dichlorophenolindophenol) Reduction Assay.

Principle: DHODH oxidizes Dihydroorotate (DHO) to Orotate.[1] In vitro, this electron transfer is coupled to the reduction of a chromogenic acceptor, DCIP, causing a decrease in absorbance at 600 nm (Blue

Reagents & Buffer

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Note: Triton X-100 is critical to solubilize the mitochondrial membrane-bound DHODH enzyme and prevent compound aggregation.

-

-

Substrates:

-

L-Dihydroorotate (DHO): Final conc.

(approx. 200–500 µM depending on enzyme source). -

Decylubiquinone (CoQ analog): Final conc. 50–100 µM.

-

DCIP: Final conc. 60–100 µM.

-

Assay Workflow (96-well format)

| Step | Action | Volume | Notes |

| 1 | Buffer Dispense | 80 µL | Add Assay Buffer containing DCIP and Decylubiquinone. |

| 2 | Compound Addition | 10 µL | Add 10x conc. compound in 5% DMSO buffer (Final DMSO 0.5%). |

| 3 | Enzyme Addition | 5 µL | Add recombinant human DHODH (approx. 10–20 nM final). |

| 4 | Pre-Incubation | - | Incubate for 10 min at 25°C to allow inhibitor binding. |

| 5 | Start Reaction | 5 µL | Add L-Dihydroorotate (Start Reagent). |

| 6 | Measurement | - | Kinetic read: Absorbance @ 600 nm every 30s for 20 mins. |

Data Analysis

Calculate the initial velocity (

Secondary Assay: Cellular Viability & Uridine Rescue

Objective: Confirm that cytotoxicity is specifically due to DHODH inhibition (pyrimidine starvation). Logic: If the compound kills cells via DHODH inhibition, adding exogenous Uridine (which bypasses the de novo pathway via the salvage pathway) should restore cell viability.

Cell Lines[1]

-

Recommended: Jurkat (T-cell leukemia) or A375 (Melanoma). These lines are highly sensitive to pyrimidine depletion.

Protocol Workflow

Figure 1: Uridine Rescue Experiment Workflow. A shift in IC50 >100-fold confirms on-target DHODH mechanism.

Interpretation[3][4]

-

On-Target Result:

-

Condition A (No Uridine): Potent killing (Low IC50, e.g., < 1 µM).

-

Condition B (+ Uridine): No killing or massive shift in IC50 (e.g., > 50 µM).

-

-

Off-Target Result:

-

Compound kills cells in both conditions equally. This indicates general toxicity (e.g., membrane disruption, mitochondrial uncoupling) unrelated to pyrimidine synthesis.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Assay Buffer | Hydrophobicity of phenylquinoline core. | Reduce final DMSO to 0.5%; Add 0.01% Triton X-100 or BSA to buffer. |

| Loss of Potency over time | Oxidation of 3-ethylthio group. | Prepare stocks fresh; Store under Argon; Use TCEP (0.5 mM) in assay buffer if enzyme tolerates. |

| High Background (Abs 600) | Compound interference. | Run a "Compound Only" control (no enzyme) to subtract baseline absorbance. |

| Z' Factor < 0.5 | Pipetting error or enzyme instability. | Use automated dispensing; Keep enzyme on ice until use; Ensure DCIP is fresh (light sensitive). |

References

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

-

Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

-

Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

-

Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link

-

Sigma-Aldrich. "Product Specification: 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid." Link

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

For: Researchers, scientists, and drug development professionals

Introduction

Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] The specific target molecule, 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid, and its analogs are of significant interest for drug discovery programs. Traditional methods for the synthesis of these quinoline derivatives often involve lengthy reaction times, high temperatures, and the use of harsh reagents, leading to lower yields and the formation of byproducts.[2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology in synthetic chemistry, offering significant advantages over conventional heating methods.[4][5] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and improve product purity.[6][7] This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid utilizing microwave technology. This method is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Reaction Principle

The synthesis of the quinoline core in this protocol is based on a variation of the Gould-Jacobs reaction.[3][8] This reaction involves the condensation of an aniline derivative with a β-keto ester or a similar reactive intermediate, followed by a thermal or acid-catalyzed cyclization to form the quinoline ring system. In this specific application, we employ a one-pot, three-component reaction of 2-aminobenzophenone, ethyl 3-mercaptopropanoate, and polyphosphoric acid (PPA) under microwave irradiation. The PPA serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization.[9][10][11]

The proposed reaction proceeds through an initial condensation of 2-aminobenzophenone with ethyl 3-mercaptopropanoate. This is followed by an intramolecular cyclization and subsequent aromatization, driven by the high temperature achieved rapidly under microwave irradiation, to yield the desired 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid. Microwave energy significantly accelerates the rate-determining cyclization step, which often requires high thermal energy.[2][3][12]

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 2-Aminobenzophenone | 98% | Sigma-Aldrich |

| Ethyl 3-mercaptopropanoate | 98% | Sigma-Aldrich |

| Polyphosphoric acid (PPA) | 115% | Sigma-Aldrich |

| Ethanol | ACS Grade | Fisher Scientific |

| Sodium bicarbonate | ACS Grade | Fisher Scientific |

| Hydrochloric acid | ACS Grade | Fisher Scientific |

| Deionized water | ||

| Microwave synthesis reactor | e.g., Biotage® Initiator+ | Biotage |

| 10 mL microwave reaction vials | ||

| Magnetic stir bars | ||

| Rotary evaporator | ||

| Filtration apparatus | ||

| pH meter or pH paper | ||

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Polyphosphoric acid is corrosive and hygroscopic; handle with care. Microwave reactions can generate high pressure; use only appropriate microwave vials and operate the reactor according to the manufacturer's instructions.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol, 197.2 mg).

-

Addition of Reactants: To the same vial, add ethyl 3-mercaptopropanoate (1.2 mmol, 177.9 mg, 1.2 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (approximately 1 g) to the reaction mixture. The PPA acts as both a catalyst and a solvent in this reaction.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 150°C for 10 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexanes 1:1).

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by slowly adding it to 20 mL of ice-cold water with vigorous stirring.

-

Neutralization and Precipitation: Basify the aqueous solution to a pH of approximately 8-9 with a saturated sodium bicarbonate solution. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water.

-

Purification: The crude product can be further purified by recrystallization from ethanol to afford the pure 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid as a solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Results and Discussion

This microwave-assisted protocol provides a rapid and efficient route to 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid. The use of microwave irradiation significantly reduces the reaction time from several hours, typical for conventional heating methods, to just 10 minutes.[13] The reaction generally proceeds with good to excellent yields, often exceeding 80% after purification.

Comparison of Microwave vs. Conventional Heating

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 10 minutes | 3-6 hours |

| Temperature | 150°C | 180-200°C |

| Typical Yield | >80% | 50-70% |

| Energy Consumption | Low | High |

| Byproduct Formation | Minimized | Often significant |

The enhanced efficiency of the microwave method can be attributed to the rapid and uniform heating of the polar reaction mixture, which accelerates the intramolecular cyclization and dehydration steps.[4][7] This targeted heating minimizes the formation of thermal decomposition products and other side reactions that can occur with prolonged exposure to high temperatures in conventional heating.[14]

Proposed Reaction Mechanism

Caption: Proposed mechanism for the one-pot synthesis of the title compound.

Characterization Data

The structure of the synthesized 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid should be confirmed by standard analytical techniques. The expected spectral data are as follows:

-

¹H NMR: Resonances corresponding to the phenyl and quinoline aromatic protons, the ethyl group (a triplet and a quartet), and the carboxylic acid proton (a broad singlet).

-

¹³C NMR: Signals for the aromatic carbons, the ethylthio group carbons, the carboxylic acid carbonyl carbon, and the quaternary carbons of the quinoline core.

-

IR (KBr, cm⁻¹): Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic system.

-

Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M-H]⁻).

The purity of the compound can be further assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid. The method offers significant advantages in terms of reduced reaction time, increased yield, and higher product purity compared to traditional synthetic approaches.[15] This protocol is well-suited for medicinal chemistry laboratories and drug development settings where rapid access to novel quinoline derivatives is essential for screening and lead optimization. The inherent efficiency and green chemistry principles of this microwave-assisted synthesis make it a valuable tool for modern organic synthesis.[5]

References

-

Jain, A. K., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 355. [Link]

-

Sharma, P., & Singh, P. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research, 16(1), 1-10. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage Application Note AN056. [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

-

PMC. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

-

ResearchGate. (2016). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

-

RFHIC. (n.d.). RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC. [Link]

-

El-Faham, A., et al. (2004). Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives. Journal of the Chinese Chemical Society, 51(5A), 987-1002. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

-

Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2827. [Link]

-

Semantic Scholar. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. [Link]

-

Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

-

Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

-

Aksenov, A. V., et al. (2025). Synthesis of 2,4-Disubstituted Quinolines by the Reaction of Propargylic Alcohols with Anilines in a Polyphosphoric Acid Medium. Russian Journal of Organic Chemistry, 61(7), 951-958. [Link]

-

MDPI. (2013). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 18(2), 1938-1951. [Link]

-

Wikipedia. (n.d.). Knorr quinoline synthesis. Wikipedia. [Link]

-

International Journal of ChemTech Research. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297. [Link]

-

ResearchGate. (2018). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 9(6), 1339-1348. [Link]

-

CONICET. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Current Organic Synthesis, 11(2), 294-300. [Link]

-

PMC. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

-

Belferdi, F., et al. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Journal of the Serbian Chemical Society. [Link]

-

UCL-Bruxelles, Belgique. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters, 44(47), 8567-8570. [Link]

-

MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 355. [Link]

-

The Royal Society of Chemistry. (2018). Synthesis of 3-substituted quinolin-2(1H)‐ones via cyclization of o- alkynylisocyanobenzenes - Supporting Information. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2026). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. Journal of Molecular Structure. [Link]

-

PubChem. (n.d.). 3-Methyl-2-phenylquinoline-4-carboxylic acid. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ablelab.eu [ablelab.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijrpas.com [ijrpas.com]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. ccsenet.org [ccsenet.org]

- 10. Synthesis of 2,4-Disubstituted Quinolines by the Reaction of Propargylic Alcohols with Anilines in a Polyphosphoric Acid Medium - Aksenov - Russian Journal of Organic Chemistry [journals.rcsi.science]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. ajrconline.org [ajrconline.org]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Storage and stability guidelines for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

An In-depth Guide to the Storage and Stability of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Introduction

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class, a privileged scaffold in medicinal chemistry known for a wide spectrum of pharmacological activities, including anticancer and antibacterial properties.[1] As with any high-value research compound or potential active pharmaceutical ingredient (API), a thorough understanding of its chemical stability is paramount. The integrity of experimental data and the safety and efficacy of potential therapeutics depend on ensuring the molecule remains intact and free from significant degradation from synthesis to application.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the storage, handling, and stability testing protocols for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. It moves beyond simple recommendations to explain the underlying chemical principles and provides detailed, field-proven methodologies for robust stability assessment in accordance with international guidelines.

Molecular Profile

| Attribute | Value |

| IUPAC Name | 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid |

| Synonyms | 3-(ethylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid |

| CAS Number | 353761-06-5 |

| Molecular Formula | C₁₈H₁₅NO₂S |

| Molecular Weight | 309.39 g/mol |

Part I: Recommended Storage and Handling Protocols

Proper storage is the first line of defense against degradation. The recommendations below are synthesized from safety data for related quinoline structures and general best practices for complex organic molecules.

Solid-State Storage

The solid form of the compound is generally the most stable. To maintain its integrity, the primary environmental factors to control are temperature, light, and moisture.

-

Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[2] This minimizes the kinetic rate of potential solid-state degradation reactions. For routine short-term use, storage at ambient temperature may be acceptable if the environment is controlled, though this should be validated by internal stability studies.

-

Light: Quinoline structures, with their conjugated aromatic systems, are often photosensitive.[3] Exposure to UV or even ambient laboratory light can catalyze photo-oxidation or other degradative reactions. Therefore, the compound must be stored in light-protecting containers, such as amber glass vials.

-

Moisture/Humidity: The carboxylic acid moiety can make the compound hygroscopic. Absorbed water can act as a reagent or solvent, facilitating hydrolytic degradation or other reactions. Storage in a desiccated environment is crucial. Use of a desiccator or storage in a controlled low-humidity environment is strongly advised. Containers must be kept tightly sealed.[4][5]

Solution-State Storage

The compound is significantly more susceptible to degradation when in solution. Inconsistent results in biological or chemical assays are often the first sign of solution instability.[3]

-

Solvent Choice: Select high-purity, anhydrous solvents. The presence of impurities or water can accelerate degradation.

-

pH Control: The solubility and stability of quinoline derivatives can be highly dependent on pH.[3] For aqueous-based buffers, the optimal pH for stability should be experimentally determined. It is advisable to buffer solutions to maintain a constant pH.

-

Preparation and Use: The cardinal rule is to prepare solutions fresh whenever possible. If stock solutions must be prepared in advance, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and contamination.

-

Storage of Solutions: Store stock solutions frozen at -20°C or -80°C and protected from light. Before use, allow the solution to thaw completely and come to room temperature to ensure homogeneity.

Summary of Recommended Storage Conditions

| Form | Condition | Temperature | Light Protection | Humidity Control | Rationale |

| Solid | Long-Term | 2-8°C | Required (Amber Vial) | Required (Desiccator) | Minimizes thermal, photo, and hydrolytic degradation. |

| Solid | Short-Term | Ambient (<25°C) | Required (Amber Vial) | Required (Desiccator) | Acceptable for routine use, but refrigeration is preferred. |

| Solution | Stock | ≤ -20°C | Required (Amber Vial/Foil) | N/A (Tightly Sealed) | Drastically slows degradation kinetics in the solution phase. |

Part II: Understanding Chemical Stability & Degradation

The structure of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid contains several functional groups that represent potential sites for chemical degradation. A proactive understanding of these vulnerabilities is key to designing stable formulations and interpreting stability data. Forced degradation studies are designed to probe these weaknesses.[6]

Potential Degradation Pathways

-

Oxidation: The ethylthio (sulfide) group is the most likely site for oxidation. Under oxidative stress (e.g., exposure to air, peroxides), it can be oxidized first to the corresponding sulfoxide and then further to the sulfone . This is a common degradation pathway for sulfur-containing compounds.

-

Photodegradation: The extended π-system of the phenylquinoline core makes the molecule a strong chromophore, capable of absorbing UV and visible light.[7] This energy absorption can lead to complex degradation pathways, including oxidation of the quinoline ring or reactions involving the substituents.[3]

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a potential degradation pathway, although typically this requires significant heat.[7] Other less predictable bond cleavages or rearrangements can also occur.

-

Hydrolysis (pH-dependent): While the core structure is generally stable, extreme pH conditions (strong acid or base) combined with heat could potentially stress the molecule, though this is less likely than oxidation or photolysis.

The diagram below illustrates the primary sites on the molecule susceptible to degradation.

Caption: Key potential degradation sites on the 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid molecule.

Part III: Experimental Protocols for Stability Assessment

To experimentally determine the stability of the compound, a systematic approach is required, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9] This involves developing a stability-indicating analytical method and then subjecting the compound to stress conditions (forced degradation) and long-term storage.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound while also detecting the appearance of its degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Objective: To develop a reversed-phase HPLC method that separates the parent compound from all potential degradation products.

Methodology:

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for moderately nonpolar compounds.

-

Mobile Phase Screening:

-

Prepare Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. (The acid sharpens peaks for carboxylic acids).

-

Prepare Mobile Phase B: Acetonitrile or Methanol.

-

Develop a gradient elution method, starting from a low percentage of Mobile Phase B (e.g., 10%) and increasing to a high percentage (e.g., 95%) over 20-30 minutes. This will help elute all components, including potential degradants.

-

-

Wavelength Selection: The compound's extensive aromatic system should provide strong UV absorbance. Use a photodiode array (PDA) detector to scan from 200-400 nm and identify the wavelength of maximum absorbance (λ-max) for the parent compound. Monitor at this wavelength and potentially a secondary, lower wavelength to ensure detection of degradants that may have different chromophores.

-

Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30°C) to achieve good peak shape for the parent compound and baseline separation from any impurity or degradant peaks.

-

Method Validation (Specificity): The ultimate validation of the method's specificity comes from the forced degradation study. The method is considered stability-indicating if all degradant peaks are resolved from the parent peak and from each other.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, providing rapid insight into the compound's vulnerabilities. The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation pathways are being observed without being overly destructive.

The workflow for a forced degradation study is visualized below.

Caption: Workflow for a comprehensive forced degradation study.

Detailed Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile. Dilute with water or buffer as needed for the stress conditions.

-

A. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at an elevated temperature (e.g., 60°C).[11]

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to stop the reaction.

-

Analyze by HPLC.

-

-

B. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Follow the incubation and sampling procedure as in acid hydrolysis.

-

Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

-

C. Oxidation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature, protected from light. Oxidative reactions are often rapid.[8]

-

Sample at shorter time points (e.g., 30 min, 1, 2, 4 hours).

-

Analyze directly by HPLC.

-

-

D. Thermal Degradation (Dry Heat):

-

Place a small amount of the solid compound in a vial.

-

Heat in an oven at a high temperature (e.g., 80°C or higher, chosen relative to accelerated stability conditions).[7]

-

At various time points, remove a sample, allow it to cool, dissolve in solvent to a known concentration, and analyze by HPLC.

-

-

E. Photostability:

-

Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[12]

-

A control sample should be run in parallel, wrapped in aluminum foil to shield it from light, to differentiate between light-induced and thermal degradation.

-

Analyze the samples after a defined exposure period.

-

Protocol 3: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life (or re-test period) of a compound under defined storage conditions.[13] They are performed on at least three representative batches of the material.[14]

Objective: To evaluate the stability of the compound over an extended period under ICH-defined storage conditions.

Methodology:

-

Sample Preparation: Package the solid compound in the proposed long-term storage container (e.g., amber glass vials with tightly sealed caps).

-

Storage: Place the samples into calibrated stability chambers set to the conditions outlined in the table below.

-

Testing: At each specified time point, remove a sample from the chamber and test it for critical quality attributes using validated analytical methods. This includes visual appearance, assay (potency), and degradation products/purity.

ICH Stability Storage Conditions and Testing Frequency

| Study Type | Storage Condition (Temp/Rel. Humidity) | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |

(Note: Intermediate testing is only required if a significant change occurs during accelerated testing. Conditions are based on ICH Q1A(R2) for Climate Zones I and II).[12][14]

Data Interpretation

A crucial aspect of stability analysis is ensuring mass balance . This means that the decrease in the amount of the parent compound should be approximately equal to the increase in the amount of all degradation products.[7] A good mass balance (typically 95-105%) provides confidence that all major degradants are being detected by the analytical method. Any degradation product that rises above a specified threshold (e.g., 0.1%) should be identified and characterized to assess its potential impact.

By following these comprehensive guidelines and protocols, researchers can ensure the quality and reliability of their work with 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, building a solid foundation for further research and development.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

-

Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Retrieved from [Link]

-

International Journal of Scientific and Development Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

-

Scribd. (n.d.). ICH Guidelines for Stability Testing. Scribd. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines for Drug Stability Testing: Key Requirements. AMSbiopharma. Retrieved from [Link]

-

PubMed. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. National Center for Biotechnology Information. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). ICH Stability: A Guide to ICH Stability Storage and Testing for Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

-

MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. MasterControl. Retrieved from [Link]

-

Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

-

Separation Science. (2025, March 24). Advanced Analytical Techniques in Stability Testing. Separation Science. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. Sigma-Aldrich China. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid | 353761-06-5 [sigmaaldrich.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid | 353761-06-5 [sigmaaldrich.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. upm-inc.com [upm-inc.com]

- 10. sepscience.com [sepscience.com]

- 11. benchchem.com [benchchem.com]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. mastercontrol.com [mastercontrol.com]

- 14. database.ich.org [database.ich.org]

Application Notes and Protocols: UV-Vis and IR Spectral Analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Abstract

This document provides a comprehensive guide to the ultraviolet-visible (UV-Vis) and infrared (IR) spectral analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS 353761-06-5), a molecule of significant interest in medicinal chemistry and materials science. As a substituted quinoline-4-carboxylic acid, its structural and electronic properties are crucial for understanding its biological activity and potential applications.[1][2][3][4] This guide details the theoretical underpinnings, experimental protocols, and data interpretation for both spectroscopic techniques, tailored for researchers, scientists, and drug development professionals. The methodologies are designed to be self-validating, emphasizing causality behind experimental choices to ensure scientific integrity.

Introduction: The Significance of Spectroscopic Analysis

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid belongs to the quinoline class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals.[1][5] The substituents on the quinoline core—a phenyl group at position 2, an ethylthio group at position 3, and a carboxylic acid at position 4—collectively influence the molecule's electronic distribution, conformation, and intermolecular interactions.

UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended π-system of the quinoline and phenyl rings is expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent environment and the presence of auxochromic groups like the ethylthio and carboxylic acid moieties.[6][7]

Infrared (IR) spectroscopy provides a molecular fingerprint by identifying the vibrational modes of specific functional groups.[8] For the title compound, IR analysis is critical for confirming the presence of the carboxylic acid (O-H and C=O stretching), the thioether (C-S stretching), and the aromatic C-H and C=C bonds of the quinoline and phenyl rings.[8][9]

This application note will guide the user through the process of acquiring and interpreting high-quality UV-Vis and IR spectra for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, enabling its unambiguous identification and characterization.

Molecular Structure and Key Functional Groups

Caption: Structure of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid.

UV-Vis Spectroscopic Analysis

Theoretical Background

The UV-Vis spectrum of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid is dominated by π → π* transitions within the aromatic quinoline and phenyl rings. The extensive conjugation in the molecule lowers the energy required for these transitions, resulting in absorption bands in the near-UV and visible regions. The presence of the sulfur atom in the ethylthio group and the oxygen atoms in the carboxylic acid group, both possessing non-bonding electrons, can lead to n → π* transitions, which are typically of lower intensity.

Solvent polarity can influence the position of absorption maxima (λmax). Polar solvents can stabilize both the ground and excited states through dipole-dipole interactions and hydrogen bonding, often leading to shifts in λmax (solvatochromism).[6]

Experimental Protocol

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

Materials:

-

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (purity ≥ 97%)

-

UV-grade solvents: Ethanol, Methanol, and Dichloromethane

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 50 mL of ethanol to prepare a stock solution.

-

Working Solution Preparation: Dilute the stock solution with the respective UV-grade solvents to obtain a final concentration that yields an absorbance between 0.1 and 1.0 at the λmax.[8]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline correction across the desired wavelength range (e.g., 200-500 nm).[8]

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Expected Spectral Data and Interpretation

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the extended aromatic system.

Table 1: Expected UV-Vis Absorption Maxima (λmax)

| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) | Interpretation |

| Ethanol | ~250-270 | ~340-360 | π → π* transitions of the quinoline and phenyl rings. A red shift may be observed with increasing solvent polarity.[6][10] |

| Methanol | Similar to Ethanol | Similar to Ethanol | Minor shifts may occur due to differences in solvent polarity and hydrogen bonding capacity.[6] |

| Dichloromethane | Slightly blue-shifted vs. alcohols | Slightly blue-shifted vs. alcohols | Reflects the lower polarity of the solvent. |

The ethylthio and carboxylic acid groups are expected to cause a bathochromic (red) shift compared to unsubstituted 2-phenylquinoline due to their electron-donating and resonance effects.

Infrared (IR) Spectroscopic Analysis

Theoretical Background

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of these vibrations is dependent on the bond strength and the masses of the bonded atoms. Therefore, specific functional groups give rise to characteristic absorption bands in the IR spectrum.

Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (solid)

Protocol (using ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8]

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1.[8] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[8]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Expected Spectral Data and Interpretation

The IR spectrum will provide a detailed fingerprint of the molecule's functional groups.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm-1) | Vibrational Mode | Interpretation |

| 3400-2400 (broad) | O-H stretch | Characteristic of the carboxylic acid dimer due to hydrogen bonding.[9] |

| 3100-3000 | Aromatic C-H stretch | Vibrations of the C-H bonds on the quinoline and phenyl rings.[1][11] |

| 2980-2850 | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the ethyl group.[11] |

| ~1720-1680 | C=O stretch | Carbonyl stretch of the carboxylic acid.[9] Its position can be influenced by conjugation and hydrogen bonding. |

| ~1600-1450 | C=C and C=N stretch | Aromatic ring stretching vibrations of the quinoline and phenyl rings.[11][12] |

| ~1300-1200 | C-O stretch and O-H bend | Coupled vibrations of the carboxylic acid group. |

| ~700-650 | C-S stretch | Characteristic stretching vibration of the thioether linkage.[13] |

The presence of a broad O-H stretch and a strong C=O absorption are definitive indicators of the carboxylic acid functionality. The C-S stretch, while typically weak, is an important diagnostic peak for the ethylthio group.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectral analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid.

Caption: Integrated workflow for UV-Vis and IR spectral analysis.

Conclusion

The combined application of UV-Vis and IR spectroscopy provides a powerful and non-destructive approach for the characterization of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system, while IR spectroscopy confirms the presence of key functional groups. The protocols and interpretive guidelines presented in this application note offer a robust framework for researchers in drug discovery and materials science to confidently identify and characterize this and structurally related molecules.

References

-

Universitas Indonesia. (n.d.). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Retrieved from [Link]

-

Pasan, J., & S-ethyl α-(alkylthio)-thioesters. (n.d.). CONFORMATIONAL STUDIES OF α-SUBSTITUTED CARBONYL COMPOUNDS BY I.R. SPECTROSCOPY. III. S-ETHYL α-(ALKYLTHIO)-THIOESTERS. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Retrieved from [Link]

-

Novak, I., & Kovac, B. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5005–5010. [Link]

-

SpectraBase. (n.d.). Ether thioether. Retrieved from [Link]

-

El-Ghamry, H. A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2439–S2451. [Link]

-

RSC Publishing. (2025). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Retrieved from [Link]

-

Showalter, H. D. H., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(21), 9693–9711. [Link]

-

MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

-

Ghosh, K., & Mascharak, P. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Tetrahedron Letters, 49(51), 7338–7341. [Link]

- Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1–8.

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. Retrieved from [Link]

-

Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

-

Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81–89. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Canadian Science Publishing. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45(5), 469–475. [Link]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinoline based receptor in fluorometric discrimination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scholar.ui.ac.id [scholar.ui.ac.id]

- 10. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03899E [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

[1]

Case ID: QUIN-S-3-PUR Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid , a scaffold often synthesized via the Pfitzinger reaction. The presence of the ethylthio group (-SEt) introduces a critical sensitivity to oxidation (sulfoxide/sulfone formation), while the carboxylic acid moiety offers a robust handle for acid-base extraction.

This technical document is structured to guide you through removing the three most common impurity classes:

-

Neutral Impurities: Unreacted ketones and decarboxylated by-products.

-

Starting Material: Unreacted Isatin (persistent orange/red color).

-

Oxidative By-products: Sulfoxides (

) generated during workup.

Module 1: The Acid-Base "Switch" (Primary Purification)[1]

Objective: Isolate the target molecule based on its

Protocol 1: The "Basic Wash" Technique

Reagents:

-

10% Sodium Carbonate (

) or 1N NaOH. -

Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

1N Hydrochloric Acid (HCl) or Glacial Acetic Acid.

Workflow:

-

Dissolution: Dissolve the crude solid in 10%

(aqueous).-

Note: If the solid resists, warm gently (max 40°C).[2] The solution should be dark but clear of bulk solids.

-

-

Filtration (Crucial): Filter this basic solution through a Celite pad.

-

Why? Removes tarry polymers and insoluble inorganic salts that often plague Pfitzinger reactions.

-

-

The "Neutral Purge": Transfer the filtrate to a separatory funnel. Extract 2x with EtOAc .

-

Chemistry: The product is now a water-soluble salt (

). Neutral impurities migrate into the EtOAc. -

Action:Discard the organic (EtOAc) layer. Keep the aqueous layer.

-

-

Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1N HCl or Acetic Acid with vigorous stirring until pH

3–4. -

Collection: Filter the precipitate. Wash with cold water.[4][5]

Visualizing the Logic

Figure 1: The Acid-Base purification logic. Neutral impurities are removed while the product is protected in the aqueous phase.

Module 2: Handling Sulfur (Preventing Oxidation)